![molecular formula C8H11F3N2O4S B13712159 Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is a specialized compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a trifluoroacetyl group attached to the L-cysteinyl moiety, and a glycine methyl ester group. This compound is often utilized in various scientific studies due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester typically involves the reaction of N-trifluoroacetyl-L-cysteine with glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and glycine methyl ester hydrochloride. The reaction is usually performed in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics to study protein structure, function, and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This allows the compound to modulate protein function and stability, making it a valuable tool in proteomics research. The glycine methyl ester group enhances the compound’s solubility and facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)-L-cysteine methyl ester
- N-(Trifluoroacetyl)-glycine methyl ester
- N-(Trifluoroacetyl)-L-cysteinyl-glycine
Uniqueness
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is unique due to the presence of both the L-cysteinyl and glycine methyl ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C8H11F3N2O4S |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
CXZMJKWCYBWNTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
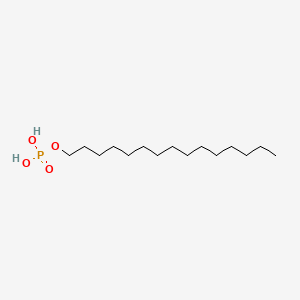
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
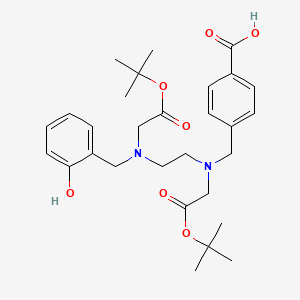
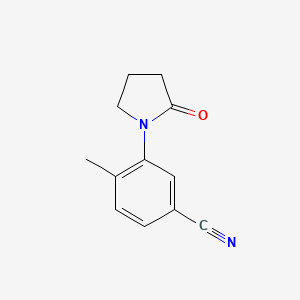
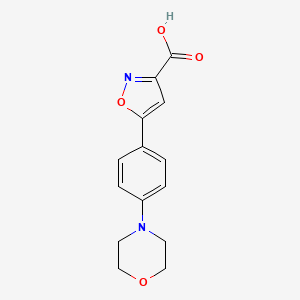
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
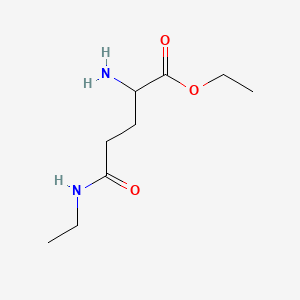
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
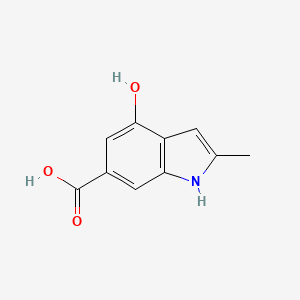
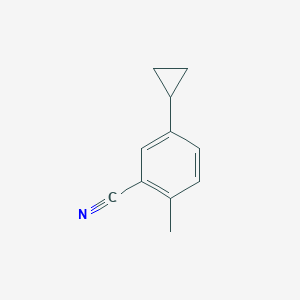
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)
